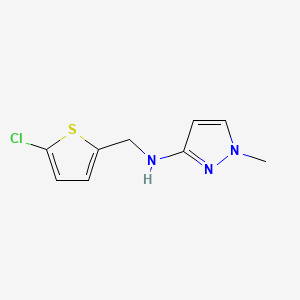
4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid, also known as PCCA, is a cyclic amino acid that has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation and oxidative stress, as well as the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. Additionally, this compound has been shown to have anti-tumor effects, with studies demonstrating a reduction in tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid in lab experiments is its ability to exhibit a range of biological effects, making it a versatile compound for use in various research applications. However, one limitation of using 4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid is the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several potential future directions for research involving 4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid. One area of interest is the development of new derivatives with enhanced biological activities and improved pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid and its potential applications in the treatment of various diseases. Finally, research into the safety and toxicity of 4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid is needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid can be achieved through a multistep process involving the reaction of cyclohexanone with an amine and subsequent cyclization of the resulting intermediate. The resulting compound can then be further modified through various chemical reactions to produce a range of derivatives with different properties.
Applications De Recherche Scientifique
4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. These properties make it a promising candidate for use in the development of new drugs and therapies for a variety of diseases.
Propriétés
IUPAC Name |
4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11(10-2-1-7-13-10)14-9-5-3-8(4-6-9)12(16)17/h1-2,7-9,13H,3-6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSPASUYCQXFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrole-2-carbonylamino)cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)



![2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid](/img/structure/B7574956.png)